molecular formula C13H11Cl2N B2736501 (3-Chlorophenyl)(4-chlorophenyl)methanamine CAS No. 701212-44-4

(3-Chlorophenyl)(4-chlorophenyl)methanamine

Cat. No. B2736501
CAS RN: 701212-44-4
M. Wt: 252.14
InChI Key: RSZOQIWCXUIEQJ-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(4-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 701212-44-4 . It has a molecular weight of 252.14 . The IUPAC name for this compound is (3-chlorophenyl) (4-chlorophenyl)methanamine .


Molecular Structure Analysis

The InChI code for “(3-Chlorophenyl)(4-chlorophenyl)methanamine” is 1S/C13H11Cl2N/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Luminescent Platinum(II) Complexes

  • Research shows that luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives like 4-chlorophenyl are effective in studying fluid- and solid-state interactions. These complexes display emissive properties in fluid solutions at room temperature (Lai et al., 1999).

Thiol-Reactive Luminescent Agents for Mitochondria Imaging

  • The compound has been used to create thiol-reactive luminescent agents like the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation. This agent is significant for its accumulation in mitochondria, providing a method for specific targeting in fluorescence microscopy (Amoroso et al., 2008).

Catalysts for CO2 Methanation

  • The methanation of carbon dioxide over catalysts like Ru/Al2O3 and Ni/Al2O3, which may contain chlorophenyl derivatives, demonstrates high methane yield and efficient catalyst performance. This application is critical in developing sustainable energy solutions (Garbarino et al., 2015).

Transfer Hydrogenation Reactions with Ruthenium Complexes

  • Studies show that (4-Phenylquinazolin-2-yl)methanamine, a compound similar in structure, can be used to create N-heterocyclic ruthenium(II) complexes. These complexes are utilized in transfer hydrogenation reactions, demonstrating high conversions and turnover frequencies (Karabuğa et al., 2015).

Synthesis of Sertraline and Other Pharmaceuticals

  • Derivatives of chlorophenylmethanamine are used in synthesizing pharmaceuticals like sertraline hydrochloride, showcasing a novel and efficient synthesis method for antidepressant drugs (Vukics et al., 2002).

Environmental Contamination and Remediation

  • Chlorophenols, including derivatives of chlorophenylmethanamine, are studied for their environmental impact and remediation methods. Their degradation and the role of catalysts in removing these contaminants from the environment have been a significant area of research (Pignatello, 1992).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(3-chlorophenyl)-(4-chlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZOQIWCXUIEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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